Product packaging for 2,4-Difluoro-3-hydroxypyridine(Cat. No.:CAS No. 1211515-53-5)

2,4-Difluoro-3-hydroxypyridine

Cat. No.: B15046602
CAS No.: 1211515-53-5
M. Wt: 131.08 g/mol
InChI Key: CHNSVRAQNVFBHX-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Heterocyclic Systems

Halogenated heterocyclic compounds are organic molecules that contain a ring structure with at least one non-carbon atom (such as nitrogen, oxygen, or sulfur) and are substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine). sigmaaldrich.com These compounds form a cornerstone of modern organic chemistry, serving as indispensable building blocks for more complex molecules. nbinno.com Their significance stems from the versatile reactivity imparted by the halogen substituents. nbinno.com Halogens can act as reactive handles for various chemical transformations, such as palladium-catalyzed cross-coupling reactions, allowing for the precise construction of elaborate molecular architectures. nbinno.com

Furthermore, the incorporation of halogens can dramatically alter a molecule's physical and biological properties. researchgate.net In medicinal chemistry, halogenation is a common strategy to enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target. nbinno.comresearchgate.net In materials science, the introduction of halogens can influence electronic and optical properties, which is crucial for the development of organic light-emitting diodes (OLEDs) and organic photovoltaics. nbinno.com Difluorinated hydroxypyridines, such as 2,4-Difluoro-3-hydroxypyridine, are a specific subclass within this family, valued for the unique combination of properties conferred by the highly electronegative fluorine atoms and the versatile hydroxyl group on an electron-deficient pyridine (B92270) ring.

Importance of Hydroxypyridine Scaffolds in Advanced Organic Synthesis and Materials Science

The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing as a core component in thousands of existing drugs. nih.govrsc.org Its nitrogen atom can participate in hydrogen bonding, a key interaction for drug-receptor binding. nbinno.com When a hydroxyl group (-OH) is added to this scaffold, creating a hydroxypyridine, the molecule's utility expands significantly.

Hydroxypyridines, including their tautomeric pyridone forms, are vital building blocks in the synthesis of pharmaceuticals and agrochemicals. rsc.orgiipseries.org The hydroxyl group provides a reactive site for further chemical modifications, enabling the creation of diverse libraries of compounds for drug discovery. frontiersin.org Derivatives of hydroxypyridine have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. iipseries.orgdergipark.org.tr

Beyond pharmaceuticals, hydroxypyridine and pyridone motifs are finding applications in materials science. iipseries.org Their ability to coordinate with metal ions and their inherent electronic properties make them suitable for creating functional materials like sensors, polymers, and components for organic electronics. iipseries.org The development of efficient synthetic methods to access these scaffolds is an active area of research, facilitating their incorporation into novel materials and bioactive molecules. iipseries.org

Unique Electronic and Steric Influences of Vicinal Fluorine and Hydroxyl Substituents

The arrangement of two fluorine atoms and a hydroxyl group in adjacent (vicinal) positions on the pyridine ring, as in this compound, creates a unique electronic and steric environment that governs the molecule's reactivity and interactions.

Electronic Effects: Both fluorine and oxygen are highly electronegative atoms, leading to strong electron-withdrawing inductive effects (-I). This means they pull electron density away from the pyridine ring through the sigma bonds, making the ring generally more electron-deficient. However, both substituents also possess lone pairs of electrons that can be donated into the ring's pi-system through a resonance effect (+R or +M). rsc.org This donation counteracts the inductive withdrawal to some extent. The interplay between these opposing electronic forces is complex and significantly impacts the molecule's properties, including the acidity of the hydroxyl proton and the reactivity of the ring toward further substitution. rsc.org The strong electron-withdrawing nature of fluorine, for instance, is known to stabilize molecular orbitals and can dramatically alter the electrostatic potential of the molecule. nih.gov

SubstituentInductive Effect (-I)Resonance Effect (+R)Net Electronic Effect
Fluorine (-F)Strongly withdrawingWeakly donatingElectron-withdrawing
Hydroxyl (-OH)Strongly withdrawingStrongly donatingElectron-donating (overall)

Steric Effects: Steric effects relate to the spatial arrangement of atoms. Having two fluorine atoms and a hydroxyl group crowded together influences how other molecules can approach and react. This "steric hindrance" can dictate the regioselectivity of reactions, favoring attack at less crowded positions. Furthermore, the proximity of these groups can lead to intramolecular interactions, such as hydrogen bonding between the hydroxyl hydrogen and a neighboring fluorine atom. These interactions can lock the molecule into a preferred conformation, influencing its shape and how it fits into the active site of an enzyme or a crystal lattice. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3F2NO B15046602 2,4-Difluoro-3-hydroxypyridine CAS No. 1211515-53-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1211515-53-5

Molecular Formula

C5H3F2NO

Molecular Weight

131.08 g/mol

IUPAC Name

2,4-difluoropyridin-3-ol

InChI

InChI=1S/C5H3F2NO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H

InChI Key

CHNSVRAQNVFBHX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1F)O)F

Origin of Product

United States

Reactivity and Mechanistic Investigations of 2,4 Difluoro 3 Hydroxypyridine

Electronic Properties and Aromaticity Considerations in Fluorinated Hydroxypyridines

The introduction of fluorine atoms into a pyridine (B92270) ring significantly alters its electronic properties and aromaticity. numberanalytics.com Fluorine, being highly electronegative, withdraws electron density from the aromatic ring, which can decrease its reactivity towards electrophilic substitution. numberanalytics.com This electron-withdrawing effect can also impact the physical properties of the molecule, such as its boiling point and solubility. numberanalytics.com

Computational studies on fluorinated pyridines reveal that the substitution of hydrogen with fluorine leads to a stabilization of the ring system, resulting in shorter carbon-carbon bond lengths and increased resistance to addition reactions. nih.gov This enhanced stability is attributed to the contribution of fluorine's π-orbitals to the aromatic system. nih.gov The position of the fluorine atoms influences the extent of this stabilization; when fluorine atoms are more spread out, they contribute more to the aromatic character of the ring. nih.gov

Tautomerism and Isomeric Equilibria (e.g., 2-Hydroxypyridine (B17775)/2-Pyridone Analogy)

A key feature of hydroxypyridines is their ability to exist in tautomeric forms. The classic example is the equilibrium between 2-hydroxypyridine and its corresponding 2-pyridone form. wikipedia.orgchemtube3d.comnih.gov This tautomerism involves the intramolecular transfer of a proton between the oxygen and nitrogen atoms. nih.gov The position of this equilibrium is sensitive to various factors, including the solvent's polarity. wuxibiology.com In non-polar solvents, the 2-hydroxypyridine form is generally favored, while polar solvents tend to stabilize the 2-pyridone tautomer. wikipedia.orgwuxibiology.com

For 2,4-difluoro-3-hydroxypyridine, a similar tautomeric equilibrium is expected. The presence of fluorine atoms can influence the relative stabilities of the tautomers. For instance, chlorination of 2-hydroxypyridine has been shown to affect the tautomeric equilibrium, with the position of the chlorine atom determining which tautomer is favored. nih.gov In the gas phase, the lactim (hydroxy) form is generally predominant for chlorinated 2-hydroxypyridines. nih.gov The presence of water can also shift the equilibrium, often favoring the keto (pyridone) form. acs.org

The equilibrium between the different tautomeric forms can be represented as follows:

Tautomerization of this compound

Note: This is a generalized representation of hydroxypyridine/pyridone tautomerism and may not precisely depict the specific bond angles and lengths for this compound.

The equilibrium constants for the tautomerization of 2-hydroxypyridine in various solvents are presented in the table below, illustrating the significant influence of the solvent environment.

SolventEquilibrium Constant (Keq = [pyridone]/[hydroxypyridine])
Gas Phase~0.4
Cyclohexane1.0 - 2.5
Chloroform3.5 - 4.5
Acetonitrile (B52724)10 - 20
Water900 - 1000

Data sourced from studies on 2-hydroxypyridine/2-pyridone tautomerism. nih.govwuxibiology.com

Electrophilic Aromatic Substitution (EAS) Reactivity Profiles

Pyridine itself is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. uoanbar.edu.iqyoutube.com The presence of strongly deactivating fluorine atoms in this compound is expected to further decrease its reactivity in EAS reactions. numberanalytics.com

Electrophilic attack on the pyridine ring generally occurs at the 3- and 5-positions, as these are less deactivated than the 2-, 4-, and 6-positions. uoanbar.edu.iq However, the substituents already present on the ring play a crucial role in directing incoming electrophiles. The hydroxyl group at the 3-position is an activating group and would direct incoming electrophiles to the ortho and para positions relative to it (positions 2 and 4, and 6). Conversely, the fluorine atoms at positions 2 and 4 are deactivating groups. numberanalytics.com The interplay of these directing effects will determine the regioselectivity of any potential EAS reactions.

Given the high deactivation of the ring by the two fluorine atoms, vigorous reaction conditions would likely be necessary for electrophilic substitution to occur. uoanbar.edu.iq It is also important to consider that under acidic conditions required for many EAS reactions, the pyridine nitrogen can be protonated, further deactivating the ring towards electrophilic attack. rsc.org

Nucleophilic Substitution Patterns (S_NAr) and Regioselectivity

Aromatic rings that are electron-deficient, such as those in fluorinated pyridines, are susceptible to nucleophilic aromatic substitution (S_NAr). wikipedia.org This type of reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group.

The fluorine atoms in this compound play a crucial role in activating the pyridine ring towards nucleophilic attack. wikipedia.org The high electronegativity of fluorine withdraws electron density from the carbon atoms to which they are attached, making these positions more electrophilic and thus more susceptible to attack by nucleophiles. acs.orgnih.gov

In general, halogens at the 2- and 4-positions of the pyridine ring are the most susceptible to displacement in S_NAr reactions. uoanbar.edu.iqnih.gov The reactivity of halopyridines in S_NAr reactions often follows the order F > Cl > Br > I, which is the reverse of the trend for S_N2 reactions. sci-hub.se This is because the rate-determining step in S_NAr is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. sci-hub.se For example, 2-fluoropyridine (B1216828) reacts with sodium ethoxide 320 times faster than 2-chloropyridine. acs.orgnih.gov

In this compound, both the C-2 and C-4 positions are activated by fluorine atoms. The position of nucleophilic attack will be determined by a combination of electronic and steric factors.

The hydroxyl group at the 3-position can also influence the regioselectivity of nucleophilic attack. As an electron-donating group through resonance, it can decrease the electrophilicity of the ring, potentially making S_NAr reactions more difficult compared to a pyridine ring with only electron-withdrawing groups. However, its position relative to the fluorine atoms is key.

The hydroxyl group can also be deprotonated under basic conditions to form a phenoxide-like species. This deprotonation would significantly increase the electron-donating ability of the group, further influencing the reactivity and regioselectivity of S_NAr reactions. The specific reaction conditions, particularly the pH, will therefore be critical in determining the outcome of nucleophilic substitution reactions.

Reactions of the Hydroxyl Group

The hydroxyl group in this compound can undergo reactions typical of phenols and alcohols. These include etherification and esterification.

Etherification: The hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a base. The basic conditions deprotonate the hydroxyl group, forming a more nucleophilic alkoxide that can then react with the alkyl halide.

Esterification: The hydroxyl group can react with an acid chloride or an acid anhydride (B1165640) to form an ester. This reaction is often carried out in the presence of a base to neutralize the acidic byproduct.

The reactivity of the hydroxyl group in these reactions may be influenced by the electronic effects of the fluorine atoms on the pyridine ring. The electron-withdrawing nature of the fluorine atoms would make the hydroxyl group more acidic and therefore easier to deprotonate, which could facilitate etherification reactions.

O-Alkylation and O-Acylation Reactions

The presence of the 3-hydroxyl group allows for classic O-alkylation and O-acylation reactions. However, the pyridine ring nitrogen presents a competing site for alkylation. The regioselectivity of these reactions—whether substitution occurs at the oxygen (O-alkylation) or the nitrogen (N-alkylation)—is a critical consideration. In related heterocyclic systems like pyridones and quinolinones, alkylation often yields a mixture of both N- and O-alkylated products. nih.gov

The outcome of the reaction can be directed towards the desired O-alkylated product by carefully selecting the reaction conditions. Studies on analogous compounds, such as 1,2,3,4-tetrahydrobenzo[c] researchgate.netrsc.orgnaphthyrin-5(6H)-one, have shown that using potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 80 °C) can afford the O-alkylated product exclusively and in high yields. nih.gov In contrast, using different base-solvent combinations or employing the silver salt of the heterocycle has been reported in other systems to favor one isomer over the other. nih.gov For 4-(trifluoromethyl)pyrimidin-2(1H)-ones, O-alkylation was achieved as the sole product using K₂CO₃ in refluxing acetonitrile (MeCN) with specific alkylating agents, demonstrating that the nature of the electrophile and leaving group can also be decisive. nih.gov

Table 1: Representative Conditions for Selective O-Alkylation in Pyridone-like Systems

Reactant SystemBaseSolventConditionsOutcomeReference
Tetrahydrobenzo[c] researchgate.netrsc.orgnaphthyrin-5(6H)-oneK₂CO₃DMF80 °CExclusive O-alkylation (75-82% yield) nih.gov
4-(Trifluoromethyl)pyrimidin-2(1H)-oneK₂CO₃MeCNReflux, 16hExclusive O-alkylation (80-87% yield) nih.gov

Chelation and Coordination Chemistry with Metal Centers

The 3-hydroxypyridinone (HOPO) scaffold, which is the core structure of this compound, is a premier bidentate chelating agent renowned for its high affinity for hard metal cations. kcl.ac.ukmdpi.com The coordination occurs through the deprotonated 3-hydroxyl group and the adjacent carbonyl oxygen at position 4 (in its keto tautomer), forming a stable five-membered ring with the metal ion.

This structural motif is particularly effective at sequestering tripositive metal ions, most notably iron(III), gallium(III), and aluminum(III). mdpi.comscispace.com The strength of this interaction is quantified by the pM value (the negative logarithm of the free metal ion concentration at a defined pH and ligand/metal concentration), which is exceptionally high for HOPO-based ligands. For instance, hexadentate ligands constructed from multiple HOPO units exhibit pFe values (for Fe³⁺) that can exceed 26, indicating extremely strong and selective iron binding. mdpi.comnih.gov

The electron-withdrawing nature of the two fluorine atoms in this compound is expected to increase the acidity (lower the pKa) of the 3-hydroxyl group. This would allow the ligand to chelate metals effectively at a lower pH compared to its non-fluorinated counterparts. The coordination chemistry of related mixed hydroxypyridinonate ligands with iron has been examined in detail, revealing high thermodynamic stability for the resulting complexes. nih.gov

Table 2: Aqueous Formation Constants for Fe(III) and Fe(II) with a Mixed Tris-Hydroxypyridinonate Ligand Platform (TREN)

Complex SpeciesLog Formation Constant (β)Reference
Fe(III)[TREN-Me-3,2-HOPOIAM]26.89 nih.gov
Fe(II)[TREN-Me-3,2-HOPOIAM]⁻10.03 nih.gov
Fe(III)[TREN-Me-3,2-HOPOTAM]⁻33.89 nih.gov
Fe(II)[TREN-Me-3,2-HOPOTAM]²⁻13.70 nih.gov

Data for mixed ligands based on the N,N',N"-tris[(3-hydroxy-1-methyl-2-oxo-1,2-didehydropyrid-4-yl)-carboxamidoethyl]amine (TREN-Me-3,2-HOPO) platform, illustrating the high stability of ferric complexes.

Reactivity of the Fluorine Atoms

The carbon-fluorine bond is the strongest single bond to carbon, making the fluorine atoms on the pyridine ring generally unreactive. baranlab.org However, under specific conditions, these C-F bonds can be cleaved, leading to defluorination or further functionalization.

Potential for Defluorination Reactions

Defluorination, the removal of a fluorine atom, is a challenging transformation but can be achieved through various chemical and biological methods.

Thermolytic Defluorination: In some systems, passing perfluorinated organic compounds over hot metal surfaces like iron or platinum can induce defluorination and molecular rearrangement. For example, perfluoro-3,4-dimethylhex-3-ene undergoes defluorination and fragmentation when heated over iron, yielding perfluoro-3,4-dimethylhexa-2,4-diene. rsc.org This suggests that high-temperature, metal-mediated processes could potentially be a route for the defluorination of this compound.

Enzymatic Defluorination: Certain microorganisms have evolved pathways to metabolize organofluorine compounds. The bacterium Pseudomonas putida F1, for instance, can catalyze the rapid defluorination of 2,2-Difluoro-1,3-benzodioxole (DFBD). nih.gov This process is initiated by a toluene (B28343) dioxygenase enzyme, which hydroxylates the aromatic ring, leading to an unstable intermediate that subsequently eliminates two fluoride (B91410) ions. nih.gov This biochemical precedent suggests that enzymatic systems could be explored for the defluorination of fluorinated pyridines.

C–F Bond Activation and Functionalization

Instead of complete removal, the C-F bond can be "activated" to allow for the substitution of the fluorine atom with other functional groups. This is a significant area of research for creating complex molecules from readily available fluorinated building blocks. baranlab.org Key strategies include:

Lewis Acid-Mediated Activation: Strong Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and facilitating its cleavage. This approach has been used for the functionalization of aliphatic fluorides with various nucleophiles. researchgate.netnih.gov

Transition Metal-Catalyzed Activation: Low-valent transition metal complexes, particularly those of rhodium and iridium, are capable of inserting into C-F bonds via oxidative addition. rsc.orgnih.gov This process generates an organometallic intermediate where the fluoride is bound to the metal, and the carbon is available for subsequent reactions, such as reductive elimination, to form new C-C or C-heteroatom bonds. This has been demonstrated in the reaction of fluorinated olefins with rhodium complexes, leading to dehydrofluorination or substitution. rsc.org The intellectual challenge of C-F bond activation is often compared to that of C-H activation and represents a frontier in organometallic chemistry. baranlab.org

Mechanistic Elucidation of Key Transformations

Understanding the precise sequence of bond-making and bond-breaking events (the reaction mechanism) is crucial for optimizing reactions and designing new ones. Kinetic studies are a primary tool for this purpose.

Kinetic Studies and Reaction Rate Determination

Kinetic studies involve measuring how the rate of a reaction changes as the concentrations of reactants, catalysts, or inhibitors are varied. The resulting rate law provides profound insight into the mechanism of the reaction's slowest (rate-determining) step.

A detailed kinetic investigation of C-F bond activation was performed on an iridium(fluoroalkyl)hydride complex. nih.gov The study revealed that the reaction rate was first-order with respect to the concentration of the iridium complex but, interestingly, had a half-order dependence on the concentration of the protic acid catalyst (LutHCl). nih.gov This half-order dependence was interpreted to mean that the acid, LutHCl, must first dissociate, and the resulting free HCl is the active species in the C-F activation step. nih.gov Furthermore, isotope-labeling experiments and diastereoselectivity analysis helped to map out the full catalytic cycle, identifying cationic intermediates that were responsible for the loss of stereoselectivity through epimerization. nih.gov Such detailed mechanistic work, combining rate law determination with stereochemical and isotopic analysis, is essential for fully understanding and controlling complex transformations like C-F bond functionalization.

Identification of Intermediates and Transition States

No specific research has been identified that details the experimental isolation or spectroscopic characterization of intermediates or the computational determination of transition state structures and their corresponding energies for reactions involving this compound.

In the broader context of fluorinated pyridine chemistry, nucleophilic aromatic substitution (SNAr) is a common reaction pathway. For a generic reaction of a difluorohydroxypyridine with a nucleophile, one could hypothesize the formation of a Meisenheimer complex as a key intermediate. This complex would be a negatively charged species where the nucleophile has added to the pyridine ring, temporarily disrupting its aromaticity. The stability and subsequent reaction of this intermediate would be influenced by the positions of the fluorine and hydroxyl groups. However, without specific studies on this compound, the exact nature and energetics of such intermediates remain speculative.

Similarly, the transition states for such reactions would involve the partial formation and breaking of bonds between the pyridine carbon, the leaving group (fluorine), and the incoming nucleophile. The energy of these transition states would dictate the reaction kinetics. Computational studies on other substituted pyridines have been used to model these transition states, but no such data has been found for this compound.

Computational Validation of Reaction Mechanisms

There is a notable absence of published computational studies, such as those employing Density Functional Theory (DFT), that specifically validate the reaction mechanisms of this compound. DFT calculations are a powerful tool for elucidating reaction pathways, calculating the energies of reactants, intermediates, transition states, and products, and thus providing a theoretical basis for experimentally observed reactivity.

For related fluorinated pyridines, computational studies have been used to predict the regioselectivity of nucleophilic attack and to understand the influence of substituents on reaction barriers. researchgate.net These studies often analyze factors such as the electrostatic potential of the pyridine ring and the stability of potential intermediates to rationalize reaction outcomes. However, the specific electronic and steric effects of the 2-fluoro, 4-fluoro, and 3-hydroxyl substituents in concert have not been computationally explored in the available literature for this particular molecule.

Without such computational validation, any proposed reaction mechanism for this compound would be based on extrapolation from similar, but not identical, chemical systems and would lack the rigorous scientific backing that computational chemistry provides.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (IR and Raman)

The presence of carbon-fluorine (C-F) and hydroxyl (O-H) bonds in 2,4-Difluoro-3-hydroxypyridine gives rise to characteristic absorption bands in its infrared spectrum. The C-F stretching vibrations are typically strong and appear in the region of 1000-1400 cm⁻¹. The exact position of these bands can be influenced by the number of fluorine atoms and their position on the aromatic ring.

The O-H stretching vibration is also a prominent feature in the IR spectrum. For a free hydroxyl group, a sharp absorption band is expected in the region of 3500-3700 cm⁻¹. However, in the solid state or in concentrated solutions, hydrogen bonding can occur, which leads to a broadening of the O-H band and a shift to lower wavenumbers (typically 3200-3600 cm⁻¹). In the case of 2,3-dihydroxypyridine, a related compound, the O-H stretching vibrations have been observed at 3699 and 3662 cm⁻¹ in the infrared spectrum. researchgate.net

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
O-H Stretch3200 - 3700
C-F Stretch1000 - 1400

This table provides a general overview of the expected wavenumber ranges for the characteristic C-F and O-H stretching vibrations.

The vibrational spectrum of the pyridine (B92270) ring itself provides a wealth of structural information. The ring stretching vibrations, often referred to as "ring breathing" modes, are particularly informative. These vibrations typically appear in the 1400-1650 cm⁻¹ region of the IR and Raman spectra. For pyridine, characteristic ring stretching modes are observed at approximately 1632, 1602, 1486, and 1433 cm⁻¹ in the infrared spectrum. researchgate.net The ring breathing mode for pyridine is strong in the Raman spectrum, appearing around 991 cm⁻¹. researchgate.net

The substitution pattern on the pyridine ring, including the presence of fluorine atoms and a hydroxyl group in this compound, will influence the exact frequencies and intensities of these ring vibrations. researchgate.netrsc.orgnih.gov The formation of hydrogen bonds can also impact the pyridine ring vibrations, leading to shifts in their characteristic frequencies. rsc.org A detailed analysis of these shifts can provide insights into intermolecular interactions.

Pyridine Ring Vibration Typical Wavenumber Range (cm⁻¹)
Ring Stretching1400 - 1650
Ring Breathing (Raman)~990

This table summarizes the typical wavenumber ranges for key pyridine ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei. For this compound, NMR studies of ¹H, ¹³C, and ¹⁹F nuclei are particularly insightful.

The ¹H NMR spectrum of this compound is expected to show signals for the two aromatic protons and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the fluorine atoms and the nitrogen atom in the pyridine ring, as well as the electron-donating effect of the hydroxyl group. hw.ac.ukmnstate.edu The coupling between adjacent protons (H-H coupling) and between protons and fluorine atoms (H-F coupling) will lead to splitting of the signals, providing valuable information about the connectivity of the atoms. hw.ac.uk The signal for the hydroxyl proton is often a broad singlet and its chemical shift can be highly dependent on the solvent, temperature, and concentration due to hydrogen bonding and chemical exchange. hw.ac.uk In the ¹H NMR spectrum of the related compound 3-hydroxypyridine (B118123), the hydroxyl proton peak is often not observed. researchgate.net

Proton Expected Chemical Shift Range (ppm) Expected Multiplicity
Aromatic H6.5 - 8.5Doublet of doublets
Hydroxyl OHVariable (often broad)Singlet

This table presents the anticipated ¹H NMR characteristics for this compound.

The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in this compound are influenced by the attached atoms and their positions on the pyridine ring. libretexts.org The carbon atoms directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF), typically in the range of 160-250 Hz, resulting in the splitting of their signals into doublets. huji.ac.ilnih.gov Longer-range couplings between carbon and fluorine atoms (²JCF, ³JCF, etc.) can also be observed, providing further structural information. netlify.apporganicchemistrydata.orgthieme-connect.de The presence of both protons and fluorine atoms can lead to complex splitting patterns in the proton-coupled ¹³C NMR spectrum, but broadband proton decoupling is typically used to simplify the spectrum to show only C-F couplings. libretexts.orgorganicchemistrydata.org

Carbon Expected Chemical Shift Range (ppm) Expected C-F Coupling
C-F140 - 170Large ¹JCF
C-OH150 - 160Smaller nJCF
Other Aromatic C110 - 150nJCF

This table outlines the expected ¹³C NMR parameters for this compound.

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. huji.ac.il The chemical shifts of the two fluorine atoms in this compound will be distinct due to their different chemical environments. For aromatic fluorine compounds (Ar-F), chemical shifts typically appear in the range of +80 to +170 ppm relative to CFCl₃. ucsb.edu

Coupling between the two fluorine atoms (F-F coupling) can occur either through bonds (JFF) or through space (if the atoms are in close proximity). amazonaws.comanu.edu.au Through-bond coupling constants are dependent on the number of intervening bonds. Through-space coupling, also known as a through-space J-coupling, can be observed when non-bonded fluorine atoms are close to each other in the three-dimensional structure of the molecule. amazonaws.comanu.edu.au The observation and magnitude of these couplings provide critical information for confirming the structure and conformation of the molecule.

Fluorine Expected Chemical Shift Range (ppm vs. CFCl₃) Potential Couplings
F at C2+80 to +170F-F, F-H
F at C4+80 to +170F-F, F-H

This table summarizes the anticipated ¹⁹F NMR characteristics for this compound.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov For this compound, electron ionization (EI-MS) would produce a molecular ion peak and a series of fragment ions.

The fragmentation of this compound under mass spectrometry would be influenced by the stability of the aromatic ring and the nature of its substituents. The molecular ion (M•+) is expected to be relatively intense due to the stability of the pyridine ring. libretexts.org

Common fragmentation pathways for aromatic and heterocyclic compounds involve the loss of small, stable neutral molecules or radicals. sapub.org For this compound, characteristic fragmentation could include:

Loss of CO: A common fragmentation for phenols and hydroxypyridines, leading to the formation of a five-membered ring fragment.

Loss of HF: Elimination of a hydrogen fluoride (B91410) molecule.

Loss of a fluorine radical (F•).

Cleavage of the ring: Resulting in smaller charged fragments.

The isotopic pattern is determined by the natural abundance of the isotopes of each element in the molecule. nih.gov The presence of carbon results in a characteristic M+1 peak due to the ¹³C isotope (~1.1% natural abundance). For a molecule with five carbon atoms like this compound, the intensity of the M+1 peak would be approximately 5.5% of the molecular ion peak.

Table 2: Predicted Mass Spectrometry Data for C₅H₃F₂NO

m/z ValueProposed Fragment IdentityNotes
131[C₅H₃F₂NO]⁺ (Molecular Ion)The parent ion.
103[M - CO]⁺Resulting from loss of carbon monoxide.
111[M - HF]⁺Resulting from loss of hydrogen fluoride.
112[M - F]⁺Resulting from loss of a fluorine radical.

Electronic Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. researchgate.net The pyridine ring, being aromatic, exhibits characteristic absorptions in the UV region.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions.

π → π transitions:* These are typically high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring.

n → π transitions:* These are lower-energy, lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen or oxygen atom) to a π* antibonding orbital.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. researchgate.net It provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For substituted pyridines, particularly those with hydroxyl groups, X-ray crystallography can unequivocally establish the dominant tautomeric form in the solid state. researchgate.net Hydroxypyridines can exist in equilibrium with their pyridone tautomers. wayne.educhemtube3d.com For 3-hydroxypyridine, the hydroxy form is generally favored, but this can be influenced by substituents and crystal packing forces. researchgate.net

An X-ray diffraction study of this compound would reveal:

Tautomeric State: It would confirm whether the molecule exists as the 3-hydroxy tautomer or a pyridone form in the crystal.

Molecular Geometry: Precise bond lengths (C-C, C-N, C-F, C-O) and bond angles, revealing any distortions in the pyridine ring caused by the electronegative fluorine atoms.

Intermolecular Interactions: It would show how the molecules pack in the crystal lattice, identifying any hydrogen bonds involving the hydroxyl group and the nitrogen atom of an adjacent molecule. These interactions are crucial in stabilizing the crystal structure. rsc.org

Table 3: Hypothetical X-ray Crystallographic Data for this compound

ParameterExpected Value/Observation
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c
Tautomeric FormPredominantly 3-hydroxypyridine form. researchgate.net
Hydrogen BondingIntermolecular O-H···N hydrogen bonds forming chains or dimers.
C-F Bond Length~1.35 Å
C-O Bond Length~1.36 Å

Compound Index

Despite a comprehensive search for scientific literature and crystallographic data, no specific information is publicly available for the chemical compound "this compound" regarding its detailed spectroscopic characterization, intermolecular interactions, hydrogen bonding networks, or crystal packing arrangements.

Searches in chemical databases and scientific journals did not yield any published crystal structures or in-depth spectroscopic analyses for this particular molecule. While information exists for related compounds such as other substituted pyridines, this data cannot be reliably extrapolated to describe the specific structural features of this compound.

Consequently, the requested article with the specified outline focusing on the intermolecular interactions and crystal structure of this compound cannot be generated at this time due to the absence of the necessary primary research findings.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2,4-Difluoro-3-hydroxypyridine. These calculations, often employing Density Functional Theory (DFT), allow for the determination of the molecule's most stable structure and the distribution of electrons within it.

Geometry Optimization and Conformational Analysis

A crucial first step in the computational study of any molecule is geometry optimization. This process identifies the lowest energy arrangement of atoms, corresponding to the most stable three-dimensional structure of the molecule. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are governed by its molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. nih.gov A large gap suggests high stability and low reactivity, while a small gap indicates the opposite. For many organic molecules, DFT calculations are used to determine the energies of these orbitals and visualize their spatial distribution. irjweb.comajchem-a.com For instance, in a study of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the calculated HOMO-LUMO energy gap was found to be -0.08657 eV, indicating high chemical reactivity. nih.gov Specific calculated HOMO and LUMO energies and the corresponding energy gap for this compound have not been reported in the available literature.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density in a molecule determines its charge distribution and, consequently, its electrostatic potential. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. readthedocs.io

MEP maps are color-coded to indicate different regions of electrostatic potential. researchgate.net Typically, red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent regions of positive potential (electron-poor), prone to nucleophilic attack. Green and yellow areas indicate neutral or near-neutral potential. uni-muenchen.descienceopen.com These maps are invaluable for predicting intermolecular interactions and reactive sites. uni-muenchen.de While the methodology for generating MEP maps using quantum chemical software is well-established readthedocs.iouni-muenchen.de, a specific MEP map for this compound is not available in the surveyed scientific literature.

Spectroscopic Property Prediction

Computational chemistry is also a powerful tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. Theoretical calculations can predict the chemical shifts (δ) of NMR-active nuclei, such as ¹H, ¹³C, and ¹⁹F, as well as the coupling constants (J) between them. organicchemistrydata.orglibretexts.org

The accuracy of these predictions has significantly improved with the development of advanced computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT. nih.gov Comparing calculated NMR parameters with experimental data can help to confirm or refine a proposed structure. While experimental NMR data exists for a variety of pyridine (B92270) derivatives, including some fluorinated and hydroxylated analogs irjweb.com, specific calculated ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants for this compound are not documented in the available research.

Simulated Vibrational Spectra and Band Assignments

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Quantum chemical calculations can compute the harmonic vibrational frequencies and their corresponding intensities. rsc.org These calculated frequencies are often scaled to better match experimental data. ajchem-a.com

The simulation of IR and Raman spectra from these calculated frequencies can be instrumental in assigning the vibrational bands observed in experimental spectra to specific molecular motions. rsc.orggoettingen-research-online.debohrium.com This detailed assignment provides a deeper understanding of the molecule's vibrational characteristics. Despite the availability of these computational techniques, a simulated vibrational spectrum and detailed band assignments for this compound have not been found in the reviewed scientific literature.

Predicted UV-Vis Spectra and Electronic Transitions

The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT), a common computational method for simulating UV-Vis spectra. nih.govnih.gov This approach calculates the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands.

For a molecule like this compound, TD-DFT calculations would typically be performed on its optimized ground-state geometry. The choice of functional and basis set is crucial for accuracy, with hybrid functionals like B3LYP often providing a good balance between computational cost and precision for such organic molecules. wuxibiology.comrsc.org

A hypothetical TD-DFT calculation on this compound would yield a table of the lowest singlet excited states, their corresponding excitation energies, and oscillator strengths. The major contributing electronic transitions, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), would also be identified.

Table 1: Illustrative Predicted Electronic Transitions for a Hydroxypyridine Derivative (based on general TD-DFT results for similar compounds)

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S14.52750.02HOMO -> LUMO
S25.02480.15HOMO-1 -> LUMO
S35.52250.30HOMO -> LUMO+1

Note: This table is illustrative and does not represent actual calculated data for this compound. The values are typical for π → π transitions in substituted pyridines.*

Reaction Mechanism Modeling

Computational modeling is instrumental in elucidating reaction mechanisms at a molecular level. For this compound, a key reactive process to investigate is its tautomerism, a common phenomenon in hydroxypyridines. nih.gov

Potential Energy Surface Scans

To understand a chemical reaction, chemists can computationally map the potential energy surface (PES). A relaxed PES scan involves systematically changing a specific geometric coordinate (e.g., a bond length or angle) while allowing all other parameters to optimize. figshare.com This technique is invaluable for locating transition states and intermediates along a reaction pathway. For the tautomerization of this compound, a PES scan could be performed by defining the reaction coordinate as the transfer of the hydroxyl proton to the pyridine nitrogen.

Transition State Characterization and Reaction Barrier Calculations

Following a PES scan, the approximate location of the transition state can be used as a starting point for a more rigorous transition state optimization. A true transition state is a first-order saddle point on the PES, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. weizmann.ac.il

Computational studies on the parent 2-hydroxypyridine (B17775) have shown that the gas-phase intramolecular proton transfer has a significant activation barrier. weizmann.ac.il For this compound, the electron-withdrawing fluorine atoms would likely influence the acidity of the hydroxyl group and the basicity of the nitrogen atom, thereby affecting the tautomerization barrier.

Table 2: Example Reaction Barrier Calculation for 2-Hydroxypyridine Tautomerism

TautomerRelative Energy (kcal/mol)Reaction Barrier (kcal/mol)
2-Hydroxypyridine0.0\multirow{2}{*}{~32.8}
2-Pyridone-0.7

Data adapted from studies on 2-hydroxypyridine. The reaction barrier is for the intramolecular proton transfer.

Solvation Effects on Reactivity and Tautomerism

The surrounding solvent can have a profound impact on reaction rates and equilibria. Computational models can account for these effects using either implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. Explicit models involve including individual solvent molecules in the calculation.

For the tautomerism of hydroxypyridines, the equilibrium between the hydroxy and pyridone forms is highly sensitive to the solvent. wuxibiology.com In polar solvents, the more polar pyridone tautomer is generally favored. Computational studies on 2-hydroxypyridine have shown that the presence of a single water molecule can significantly lower the tautomerization barrier by acting as a proton shuttle. wuxibiology.com Similar effects would be anticipated for this compound.

Non-Covalent Interactions in Fluorinated Hydroxypyridines

Non-covalent interactions, such as hydrogen bonds and halogen bonds, play a crucial role in determining the solid-state structure and properties of molecular crystals. The presence of both hydroxyl and fluorine substituents in this compound suggests a rich landscape of potential non-covalent interactions.

In a crystalline environment, one would expect strong O-H···N or O-H···O hydrogen bonds to be a dominant feature, similar to what is observed in other hydroxypyridine structures. Furthermore, the fluorine atoms can participate in weaker C-H···F hydrogen bonds and potentially halogen bonds, where the electrophilic region on the fluorine atom (the σ-hole) interacts with a nucleophile. The study of non-covalent interactions in fluorinated organic compounds is an active area of research.

Analysis of the crystal structure of related fluorinated compounds often reveals a variety of intermolecular contacts that dictate the packing arrangement. Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these interactions.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes to Access Undiscovered Derivatives

While methods for the synthesis of fluorinated pyridines exist, the development of novel, efficient, and regioselective routes to previously inaccessible derivatives of 2,4-difluoro-3-hydroxypyridine is a critical research objective. Future work should focus on late-stage functionalization, which allows for the introduction of fluorine and other functionalities at a late step in a synthetic sequence, thereby enabling the rapid generation of a diverse library of analogues from a common intermediate.

Furthermore, exploring biocatalytic and flow chemistry approaches could offer greener, more scalable, and highly selective methods for the synthesis of these compounds. The development of enzymatic transformations that can tolerate and selectively act on highly functionalized fluorinated pyridines would be a significant breakthrough.

Exploration of C-H/C-F Bond Functionalization in Complex Systems

The selective functionalization of C-H and C-F bonds represents a formidable challenge and a significant opportunity in organic synthesis. For this compound, the presence of multiple C-H and C-F bonds of varying reactivity provides a rich playground for the development of new catalytic systems.

Future research should aim to develop catalysts that can selectively activate a specific C-H bond on the pyridine (B92270) ring, allowing for the introduction of a wide range of substituents. Such methodologies would provide a powerful tool for the synthesis of complex derivatives with tailored properties.

Simultaneously, the strategic activation and functionalization of the C-F bonds should be explored. nih.gov While C-F bonds are notoriously strong, recent advances have demonstrated that they can be selectively cleaved and transformed into other functional groups. nih.govbaranlab.org Developing methods to selectively functionalize one of the C-F bonds in this compound would open up new avenues for creating novel molecular architectures. baranlab.org This could lead to the synthesis of building blocks that are not accessible through traditional methods. baranlab.org

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and developing new ones. The application of advanced spectroscopic techniques for real-time reaction monitoring can provide invaluable insights into the transient intermediates and transition states that govern these transformations.

Future research should focus on the use of in-situ NMR, Raman, and infrared spectroscopy to follow the course of reactions involving this fluorinated pyridine. nih.gov Ultrafast 2D NMR techniques, for instance, can be particularly powerful in identifying and characterizing short-lived intermediates in complex reaction mixtures. nih.gov This data can be used to build detailed kinetic and mechanistic models, which can then guide the rational design of more efficient and selective synthetic protocols.

Integration of Machine Learning and AI in Synthetic Planning and Property Prediction

Expanding Applications in Emerging Fields

While the potential of this compound in medicinal chemistry is a primary focus, its unique electronic and structural features suggest that it could find applications in a variety of other emerging fields. For instance, its ability to coordinate with metal ions could be exploited in the design of novel catalysts or functional materials.

Future research should explore the incorporation of this scaffold into organic light-emitting diodes (OLEDs), sensors, and advanced polymers. The fluorine atoms can enhance the stability and performance of these materials. In the realm of agrochemicals, derivatives of this compound could be investigated as potential herbicides, fungicides, or insecticides, leveraging the known impact of fluorine on biological activity. The development of derivatives with anticancer and anti-inflammatory properties is also a promising avenue of research. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-difluoro-3-hydroxypyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of fluorinated pyridines often involves halogen-exchange reactions or directed fluorination. For example, nucleophilic aromatic substitution (SNAr) using KF or CsF in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) can introduce fluorine atoms regioselectively. Post-synthetic hydroxylation at the 3-position may require protective group strategies to avoid overfluorination. Evidence from similar compounds (e.g., 2,6-difluoropyridine derivatives) suggests that reaction time and stoichiometric control of fluorinating agents are critical to minimizing side products like dehydroxylated or overhalogenated species .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR is essential for confirming fluorine substitution patterns. For 2,4-difluoro derivatives, distinct coupling constants (JFFJ_{F-F}) and chemical shifts (δ ≈ -110 to -150 ppm) differentiate ortho/meta/para fluorines. 1H^{1}\text{H} NMR can identify the hydroxyl proton (δ ≈ 5–7 ppm, broad) and pyridine ring protons.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) with ESI or EI ionization confirms molecular weight (e.g., C5_5H3_3F2_2NO: 131.02 g/mol).
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and hydrogen-bonding interactions involving the hydroxyl group, as seen in structurally analogous fluoropyridines .

Q. What are the stability considerations for this compound under standard laboratory storage conditions?

  • Methodological Answer : Fluorinated pyridines are generally hygroscopic and sensitive to light. Storage in inert atmospheres (argon) at -20°C in amber vials is recommended. Degradation pathways may include hydrolysis of the hydroxyl group or defluorination under acidic/basic conditions. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can assess decomposition products .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nature of fluorine activates the pyridine ring toward nucleophilic attack but deactivates it toward electrophilic substitution. For Suzuki-Miyaura coupling, the 3-hydroxyl group may act as a directing group, while fluorine at C2/C4 sterically hinders bulky palladium ligands. Computational studies (DFT) on charge distribution and frontier molecular orbitals can predict regioselectivity. Experimental validation via controlled coupling with aryl boronic acids (e.g., varying substituent bulk) is advised .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from impurities, stereochemical variations, or assay conditions. Researchers should:

  • Reproduce assays : Use standardized protocols (e.g., NIH/EPA toxicity guidelines) with positive/negative controls.
  • Characterize intermediates : LC-MS or GC-MS to verify synthetic byproducts.
  • Validate targets : CRISPR knockouts or isotopic labeling to confirm mechanism of action.
  • Cross-reference with structurally related compounds (e.g., 3,5-difluoro-4-methylpyridin-2-amine) to isolate fluorine-specific effects .

Q. How can computational modeling predict the tautomeric behavior of this compound in solution?

  • Methodological Answer : The hydroxyl group at C3 may participate in keto-enol tautomerism, affecting ligand-receptor interactions. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can model tautomeric equilibria in solvents of varying polarity. Solvent effects are simulated using the Polarizable Continuum Model (PCM). Experimental validation via 1H^{1}\text{H}-15N^{15}\text{N} HMBC NMR in D2_2O vs. DMSO-d6_6 can detect tautomeric shifts .

Q. What are the challenges in achieving regioselective fluorination during the synthesis of this compound analogs?

  • Methodological Answer : Competing fluorination at C5 or overhalogenation is common. Strategies include:

  • Protective groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl protection).
  • Directed ortho-metalation : Use lithium bases (LDA) to deprotonate specific positions before fluorination.
  • Flow chemistry : Precise control of residence time and reagent stoichiometry reduces side reactions.
  • Post-synthetic analysis via 19F^{19}\text{F} NMR and X-ray crystallography is critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.